1,3-Bis(tert-butoxycarbonyl)guanidine
Overview
Description
1,3-Bis(tert-butoxycarbonyl)guanidine is a guanidine derivative with the molecular formula C11H21N3O4 and a molecular weight of 259.30 g/mol . This compound is known for its use in organic synthesis, particularly in the preparation of guanidinyl derivatives and as a reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(tert-butoxycarbonyl)guanidine can be synthesized through the reaction of an amine with bis(tert-butoxycarbonyl)thiopseudourea in tetrahydrofuran (THF) at room temperature. The reaction mixture is stirred for 40 hours, followed by filtration and evaporation to obtain the pure product .
Industrial Production Methods
In an industrial setting, the synthesis involves reacting an amino carbamate with silver pentachloride to form the corresponding silver amine salt. This intermediate is then reacted with tert-butoxycarbonyl chloride in the presence of a base to yield this compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(tert-butoxycarbonyl)guanidine undergoes various types of reactions, including:
Substitution Reactions: It can be used to produce guanidinyl derivatives during multi-step syntheses.
Cyclization Reactions: It is involved in the synthesis of N-substituted 2-aminoimidazole inhibitors.
Common Reagents and Conditions
Reagents: Common reagents include bis(tert-butoxycarbonyl)thiopseudourea, silver pentachloride, and tert-butoxycarbonyl chloride
Conditions: Reactions are typically carried out in solvents like THF at room temperature.
Major Products
Guanidinyl Derivatives: These are major products formed during the multi-step synthesis processes.
N-Substituted 2-Aminoimidazole Inhibitors: These are synthesized using this compound.
Scientific Research Applications
1,3-Bis(tert-butoxycarbonyl)guanidine has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea
- N,N’-Di-Boc-1H-pyrazole-1-carboxamidine
- 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine
Uniqueness
1,3-Bis(tert-butoxycarbonyl)guanidine is unique due to its ability to inhibit viral RNA replication by binding to essential amines . This property makes it a valuable compound in both chemical synthesis and medical research.
Properties
Molecular Formula |
C11H21N3O4 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate |
InChI |
InChI=1S/C11H21N3O4/c1-10(2,3)17-8(15)13-7(12)14-9(16)18-11(4,5)6/h1-6H3,(H3,12,13,14,15,16) |
InChI Key |
VPWFNCFRPQFWGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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